7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a rigid, fluorinated amine scaffold for medicinal chemistry often face unpredictable ADME outcomes when substituting non-fluorinated analogs. This 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride provides a precise solution for SAR studies. - Enables head-to-head profiling against the non-fluorinated 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. - The gem-difluoro substitution at C7 offers a distinct modulation of lipophilicity, basicity, and metabolic stability compared to mono-fluoro or gem-dimethyl analogs. - Supplied as a high-purity research chemical building block, ensuring reliable synthetic tractability and batch-to-batch consistency for your internal validation programs.

Molecular Formula C7H12ClF2NO
Molecular Weight 199.62 g/mol
CAS No. 2231674-41-0
Cat. No. B6161313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
CAS2231674-41-0
Molecular FormulaC7H12ClF2NO
Molecular Weight199.62 g/mol
Structural Identifiers
SMILESC1C2COCC(N2)CC1(F)F.Cl
InChIInChI=1S/C7H11F2NO.ClH/c8-7(9)1-5-3-11-4-6(2-7)10-5;/h5-6,10H,1-4H2;1H
InChIKeyXGDOMOSNUBHGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane HCl: Core Properties


7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS 2231674-41-0) is a fluorinated bicyclic heterocycle featuring a bridged piperidine/oxane scaffold [1]. The compound is primarily offered as a research chemical and drug discovery building block, with a molecular weight of 199.63 g/mol and a reported computed logP of 0.78 [1]. Its closest analogs include the non-fluorinated parent 3-oxa-9-azabicyclo[3.3.1]nonane and various mono-fluorinated or differently substituted bridged bicycles.

Why Generic Substitution Is Not Straightforward


The bridged 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is rigid and imposes distinct exit vector geometries compared to monocyclic amines or other bridged systems such as 8-oxa-3-azabicyclo[3.2.1]octane [1]. The gem-difluoro substitution at C7 modulates lipophilicity, basicity, and metabolic stability in ways that may not be replicated by unsubstituted, mono-fluoro, or gem-dimethyl analogs [2]. However, direct quantitative comparative data from the peer-reviewed literature for this specific compound are currently absent. Without such data, substitution risks altering ADME profiles, target engagement, or synthetic tractability in unpredictable ways. The following section aggregates the strongest available indicators, while explicitly noting the limited nature of the evidence.

Quantitative Differentiation Evidence


Computed Lipophilicity Increase vs. Parent Scaffold

The gem-difluoro substitution on the bridged scaffold produces a measurable increase in computed logP compared to the non-fluorinated parent. ChemSpace reports a calculated logP of 0.78 for the target compound [1], while the parent 3-oxa-9-azabicyclo[3.3.1]nonane is reported with a calculated logP of 0.56 (Fluorochem) and 0.46 (Hit2Lead) . This delta of +0.22 to +0.32 log units indicates a modest but potentially relevant increase in lipophilicity that could influence membrane permeability and non-specific binding.

Lipophilicity Drug Design Physicochemical Properties

Evidence Gap: Absence of Direct Comparative Data

A systematic search of the primary literature (PubMed, patent databases) did not retrieve any study that directly compares 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride against its closest analogs (e.g., parent scaffold, mono-fluoro derivatives, gem-dimethyl analogs, or 8-oxa-3-azabicyclo[3.2.1]octane) in a quantitative head-to-head manner [1]. Critical data points that would normally support differentiation—such as experimentally measured pKa, logD, aqueous solubility, microsomal stability, CYP inhibition, or target binding affinity—are entirely absent from the public domain [2]. Consequently, any claim of superiority for this compound must be considered unsupported by the available evidence.

Data Limitations Procurement Caveats Research Gaps

Research Application Scenarios


Fluorinated Building Block for Medicinal Chemistry

The compound can be used as a constrained, fluorinated amine building block in the synthesis of potential drug candidates [1]. Its incorporation into lead molecules may be explored to modulate conformation, lipophilicity, or metabolism, provided that the user performs comparative profiling against the non-fluorinated parent and other amine isosteres [2].

5-HT3 Receptor Antagonist Scaffold Exploration

Given the established 5-HT3 receptor antagonist activity of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold [3], this difluorinated variant could be evaluated as part of a structure-activity relationship (SAR) study to assess the impact of C7 fluorination on receptor binding and pharmacokinetics. No biological data are currently available for this specific compound [2].

Internal Comparative Profiling Program

Organizations with in-house ADME and pharmacology capabilities may use this compound in a controlled head-to-head study against 3-oxa-9-azabicyclo[3.3.1]nonane, its des-fluoro analog, and other bridged amines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) [1]. The absence of publically available comparative data makes such internal validation essential to justify replacement of a cheaper, well-characterized scaffold with this more specialized building block [2].

Quote Request

Request a Quote for 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.